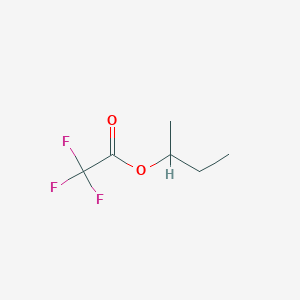

2-Butyl trifluoroacetate

Description

Structure

3D Structure

Properties

CAS No. |

1536-78-3 |

|---|---|

Molecular Formula |

C6H9F3O2 |

Molecular Weight |

170.13 g/mol |

IUPAC Name |

butan-2-yl 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C6H9F3O2/c1-3-4(2)11-5(10)6(7,8)9/h4H,3H2,1-2H3 |

InChI Key |

CQESPDFZIFJLII-UHFFFAOYSA-N |

SMILES |

CCC(C)OC(=O)C(F)(F)F |

Canonical SMILES |

CCC(C)OC(=O)C(F)(F)F |

Other CAS No. |

1536-78-3 |

Synonyms |

Acetic acid, 2,2,2-trifluoro-, 1-Methylpropyl ester |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butyl Trifluoroacetate and Its Isomers

Esterification Reactions for Trifluoroacetate (B77799) Formation

Esterification, the classic reaction between an alcohol and a carboxylic acid (or its derivative), is a fundamental method for producing 2-butyl trifluoroacetate.

Direct Esterification Protocols

The most straightforward approach to synthesizing this compound is the direct reaction of 2-butanol (B46777) with trifluoroacetic acid. This reaction is typically catalyzed by a strong acid to facilitate the removal of water and drive the equilibrium towards the ester product. While direct esterification is a common method, achieving high yields can be challenging due to the formation of a high-boiling azeotrope between trifluoroacetic acid and water, which complicates the separation of the product. researchgate.net

Recent advancements have explored methods to improve the efficiency of direct esterification. For instance, the use of a packed bed reactor has shown promise in the recovery of trifluoroacetic acid through esterification with ethanol (B145695), suggesting potential applicability for other alcohols like 2-butanol. researchgate.net Another approach involves using a molecular sieve as a catalyst and to remove water as it is formed, thereby shifting the reaction equilibrium to favor the formation of ethyl trifluoroacetate. google.com This technique could potentially be adapted for the synthesis of this compound.

Transesterification Approaches

Transesterification offers an alternative route to this compound, involving the reaction of an existing trifluoroacetate ester, such as ethyl trifluoroacetate, with 2-butanol. This method is particularly useful when the direct esterification is problematic, for instance, due to the low solubility of the acid in the alcohol. researchgate.net The reaction is typically catalyzed by an acid or a base. orgsyn.org

For example, the transesterification of ethyl trifluoroacetate to methyl trifluoroacetate has been successfully demonstrated using a solid acid catalyst like Amberlyst-15. researchgate.nettandfonline.com This suggests that a similar process could be employed for the synthesis of this compound by reacting ethyl trifluoroacetate with 2-butanol in the presence of a suitable catalyst. The use of bulky alcohols is often favored in certain transesterification methods. orgsyn.org

Alternative Synthetic Routes to Fluoroacetate Esters

Beyond traditional esterification, several other synthetic strategies can be employed to produce this compound and its isomers.

Reactions Involving Trifluoroacetyl Halides and Alcohols

The reaction of 2-butanol with a trifluoroacetyl halide, such as trifluoroacetyl chloride, provides a highly reactive route to this compound. This method avoids the formation of water as a byproduct, simplifying purification. The reaction is typically carried out at low temperatures, ranging from -40°C to 20°C. google.com A patent describes a process for producing trifluoroacetate esters by reacting an alcohol with trifluoroacetyl chloride in the presence of a heel of the corresponding trifluoroacetate ester. google.com Another patented method involves reacting an alcohol with trifluoroacetyl fluoride (B91410) in the presence of potassium fluoride and an organic solvent. google.com

Acid-Catalyzed Esterification Pathways

Acid catalysis is a cornerstone of many esterification reactions. Brønsted acids like sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid are commonly used. e-bookshelf.de Trifluoroacetic acid (TFA) itself can act as a catalyst for certain reactions, such as the tetrahydropyranylation of alcohols. niscpr.res.in In the context of producing this compound, an external acid catalyst is generally required to achieve reasonable reaction rates and yields. quora.com The use of surface-functionalized polymer beads with strongly acidic groups has been proposed as a method to produce esters with minimal ether by-product formation. google.com

Specialized Reagent-Based Syntheses (e.g., from [Bis(trifluoroacetoxy)iodo]benzene)

Hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), serve as powerful tools in organic synthesis and can be involved in the formation of trifluoroacetate esters. wikipedia.orgfinerchem.com While not a direct synthesis of this compound from 2-butanol, PIFA is synthesized from iodobenzene (B50100) and trifluoroacetic acid. wikipedia.org PIFA is a versatile oxidizing agent used in a variety of transformations, including the synthesis of indole-based compounds and 1,3,4-oxadiazoles. organic-chemistry.orglookchem.com Its preparation involves the reaction of iodobenzene with a mixture of trifluoroperacetic acid and trifluoroacetic acid. wikipedia.org

Another highly reactive reagent, trifluoroacetyl triflate (TFAT), is known as a powerful trifluoroacetylating agent that reacts with alcohols to form trifluoroacetate esters under mild conditions. orgsyn.org

| Synthetic Method | Reactants | Key Features |

| Direct Esterification | 2-Butanol, Trifluoroacetic Acid | Acid-catalyzed; equilibrium-driven. researchgate.net |

| Transesterification | 2-Butanol, another Trifluoroacetate Ester (e.g., Ethyl Trifluoroacetate) | Acid or base-catalyzed; useful for avoiding water formation issues. researchgate.netorgsyn.org |

| From Trifluoroacetyl Halides | 2-Butanol, Trifluoroacetyl Chloride/Fluoride | Highly reactive; avoids water byproduct. google.comgoogle.com |

| Acid-Catalyzed Esterification | 2-Butanol, Trifluoroacetic Acid | Employs strong acids like H₂SO₄ to drive the reaction. e-bookshelf.dequora.com |

| From [Bis(trifluoroacetoxy)iodo]benzene | Iodobenzene, Trifluoroacetic Acid (for reagent synthesis) | PIFA is a versatile reagent for various organic transformations. wikipedia.orgfinerchem.com |

Optimization Strategies in this compound Synthesis

Catalysis in Ester Formation and Yield Enhancement

The esterification reaction to form this compound and its isomers is significantly enhanced by the use of catalysts. Both acid and base catalysts are employed to improve reaction yields and selectivity. vulcanchem.com

Strong acids are commonly used to catalyze the direct esterification of a butanol isomer with trifluoroacetic acid (TFA) or its derivatives. vulcanchem.com Hydrofluoric acid (HF) has been shown to be an effective catalyst for producing trifluoroacetate esters, including tert-butyl trifluoroacetate. In one described method, reacting trifluoroacetic acid and an alcohol in approximately stoichiometric amounts in the presence of HF at temperatures between 10°C and 20°C resulted in high yields. google.com For example, the synthesis of ethyl trifluoroacetate, a related compound, achieved a 93% yield under these conditions. google.com

Specialized catalysts have also been developed for specific isomers. For the synthesis of isopropyl trifluoroacetate, a catalyst comprising neodymium trifluoroacetate on a resin-carbon support has been shown to be effective. google.com This catalyst, prepared by loading neodymium oxide onto a specially treated resin and modifying it with a complexing agent like citric acid, demonstrates good catalytic performance. google.com

In some contexts, trifluoroacetic acid itself can act as a catalyst, particularly in deprotection reactions where a tert-butyl ester is cleaved. echemi.comstackexchange.com This process generates a tert-butyl carbocation, which can then react to form by-products. If the reaction leads to the formation of tert-butyl trifluoroacetate, the TFA catalyst is consumed in the process. stackexchange.com

The choice of catalyst can significantly impact the reaction's efficiency, as summarized in the table below.

| Catalyst Type | Reactants | Target Product Isomer | Reported Yield | Reference |

| Hydrofluoric Acid | Trifluoroacetic acid, Ethanol | Ethyl | 93% | google.com |

| Hydrofluoric Acid | Trifluoroacetic acid, Methanol (B129727) | Methyl | 80% | google.com |

| Neodymium Trifluoroacetate on Resin | Trifluoroacetic acid, Isopropanol (B130326) | Isopropyl | Not specified | google.com |

| Sulfuric Acid | Trifluoroacetic acid, 2,2,2-trifluoroethanol | 2,2,2-Trifluoroethyl | Not specified |

This table presents data on catalysts used for synthesizing various trifluoroacetate esters, providing insights applicable to this compound synthesis.

Influence of Reaction Conditions and Solvents on Synthetic Efficiency

The efficiency of this compound synthesis is profoundly influenced by reaction conditions such as temperature and the choice of solvent. A notable strategy involves using the trifluoroacetate ester product itself as the reaction solvent. googleapis.comgoogle.com This approach offers several advantages, including high solubility for the reactant trifluoroacetyl chloride, leading to more concentrated reaction mixtures and increased reactor productivity. googleapis.comgoogle.com It also simplifies purification, as no additional solvent needs to be removed. googleapis.comgoogle.com For this method, reaction temperatures are typically kept low, in the range of -40°C to 20°C, with a preferred range of -30°C to 0°C, to control the volatility of trifluoroacetyl chloride (b.p. -27°C). googleapis.com

The choice of solvent plays a critical role in reaction yield and ease of product separation. Polar protic solvents such as water, methanol, and ethanol have been found to provide better yields in reactions involving trifluoroacetate salts by stabilizing ionic intermediates. benthamdirect.comresearchgate.net However, when using an external solvent, its properties must be carefully considered to avoid purification challenges. For instance, a solvent should ideally not form an azeotrope with the final ester product and should have a boiling point that is significantly different to facilitate separation by distillation. google.com Dodecane has been highlighted as a suitable inert solvent due to its high boiling point, which allows for excellent separation from the product. google.com In contrast, using aromatic solvents like toluene (B28343) may lead to decreased productivity. google.com

The table below details the impact of different solvent and temperature conditions on the synthesis of trifluoroacetate esters.

| Solvent | Reactants | Temperature | Key Findings | Reference |

| Product Ester Itself | Trifluoroacetyl chloride, Alcohol | -30°C to 0°C | High reactant solubility, simplified purification, increased productivity. | googleapis.comgoogle.com |

| Dodecane | n-Butyl trifluoroacetate, n-Butyl acetate (B1210297) | 85-90°C | Inert solvent, facilitates separation due to high boiling point. | google.com |

| Carbon Tetrachloride | Trifluoroacetic acid, sec-Butanol | 28°C | Used in conjunction with a specific resin catalyst. | google.com |

| Polar Protic (e.g., Water, Ethanol) | Anthranilamide, Aldehyde, Trifluoroacetate catalyst | Not specified | Stabilizes ionic intermediates, leading to better yields. | benthamdirect.comresearchgate.net |

| No Solvent (HF catalyst) | Trifluoroacetic acid, Alcohol | 10°C to 20°C | Reaction separates into two immiscible phases, allowing for decantation. | google.com |

This table summarizes various solvent systems and temperature conditions used in the synthesis of trifluoroacetate esters, highlighting their effects on reaction efficiency.

Advanced Isolation and Purification Techniques for High Purity

Achieving high purity for this compound is essential for its application as a reagent and intermediate. Distillation is the most common and effective method for purifying trifluoroacetate esters, capable of yielding purities greater than 99%. googleapis.comgoogle.comgoogle.com Fractional distillation is particularly useful for separating the ester from azeotropes it might form with unreacted trifluoroacetic acid or other by-products. google.com The process is significantly simplified when the ester itself is used as the reaction solvent, as it eliminates the need to separate an additional solvent. googleapis.comgoogle.com

For more complex mixtures or when extremely high purity is required, chromatographic techniques are employed. Flash chromatography is a viable method for purification. rsc.org For instance, related compounds have been purified using flash chromatography with a hexane/ethyl acetate solvent system. rsc.org

High-Performance Liquid Chromatography (HPLC) is another powerful tool for both analysis and purification. peptide.com Reverse-phase HPLC, often using a C18 column, is standard for analyzing peptide purity but the principles are applicable here. peptide.com Typical mobile phases consist of a water/acetonitrile gradient containing 0.1% trifluoroacetic acid, which acts as an ion-pairing agent to improve peak shape. peptide.com For chiral isomers of this compound, chiral HPLC is necessary to separate enantiomers, using specialized columns like the Daicel Chiralpak AD-H with mobile phases such as n-hexane/isopropanol. rsc.org

Precipitation can also be used as an initial purification step. Washing the crude product with cold diethyl ether can effectively remove residual trifluoroacetic acid and other low molecular weight impurities. peptide.com

| Purification Technique | Purity Achieved | Key Parameters/Solvents | Application Notes | Reference |

| Distillation | >99% | Atmospheric or reduced pressure | Primary method for bulk purification. | googleapis.comgoogle.com |

| Fractional Distillation | >99% | Temperature gradient | Separates ester from azeotropes. | google.com |

| Flash Chromatography | Not specified | Hexane/Ethyl Acetate | Used for purifying complex reaction mixtures. | rsc.org |

| HPLC (Reverse-Phase) | Analytical | Water/Acetonitrile with 0.1% TFA | For purity analysis and purification of small quantities. | peptide.com |

| HPLC (Chiral) | Analytical | n-Hexane/Isopropanol | Separation of enantiomeric isomers. | rsc.org |

| Precipitation/Washing | Improvement | Cold Diethyl Ether | Removes TFA and low molecular weight by-products. | peptide.com |

This table outlines advanced techniques used for the isolation and purification of trifluoroacetate esters to achieve high purity.

Chemical Reactivity and Mechanistic Investigations of 2 Butyl Trifluoroacetate

Hydrolysis and Solvolysis Mechanisms of Trifluoroacetate (B77799) Esters

The study of trifluoroacetate ester solvolysis reveals a significant shift in reaction mechanism based on the structure of the alkyl group. cdnsciencepub.comresearchgate.net Primary and secondary alkyl trifluoroacetates, such as methyl, ethyl, and iso-propyl trifluoroacetate, are proposed to react through a bimolecular acyl-oxygen cleavage mechanism (BAc2). cdnsciencepub.comresearchgate.netcdnsciencepub.com In contrast, tertiary esters like tert-butyl trifluoroacetate react via a unimolecular alkyl-oxygen fission pathway (SN1). cdnsciencepub.comresearchgate.netcdnsciencepub.com This mechanistic dichotomy is supported by analyses of thermodynamic parameters, solvent isotope effects, and secondary deuterium (B1214612) isotope effects. cdnsciencepub.comcdnsciencepub.com

The rates of neutral hydrolysis for a series of alkyl trifluoroacetates have been investigated to determine the thermodynamic parameters of activation. cdnsciencepub.comresearchgate.net A study on the hydrolysis of methyl, ethyl, s-propyl, and t-butyl trifluoroacetates in water demonstrated clear differences in their activation parameters, which are indicative of the underlying reaction mechanism. cdnsciencepub.com

For primary and secondary esters, the enthalpies of activation (ΔH) are relatively low, and the entropies of activation (ΔS) are large and negative. cdnsciencepub.com These values are consistent with a BAc2 mechanism, which involves a highly ordered transition state where a water molecule acts as a nucleophile attacking the acyl carbon. cdnsciencepub.comresearchgate.net

Conversely, the hydrolysis of tert-butyl trifluoroacetate is characterized by a much higher enthalpy of activation and a large positive entropy of activation. cdnsciencepub.com This points to an SN1 mechanism involving a dissociative, rate-determining step to form a carbocation intermediate. cdnsciencepub.comresearchgate.net The solvolysis of 2-butyl trifluoroacetate (s-propyl in the source) fits the pattern of a secondary ester, reacting via the BAc2 pathway. cdnsciencepub.com

Table 1: Thermodynamic Parameters for the Neutral Hydrolysis of Alkyl Trifluoroacetates in Water

| Ester (R in CF₃COOR) | ΔH* (kcal/mol) | ΔS* (cal/mol·K) | Mechanism |

|---|---|---|---|

| Methyl | 10.9 | -34.7 | BAc2 |

| Ethyl | 10.6 | -37.7 | BAc2 |

| s-Propyl | 10.4 | -37.8 | BAc2 |

| t-Butyl | 25.5 | +12.3 | SN1 |

Data sourced from Winter, J. G., & Scott, J. M. W. (1968). cdnsciencepub.com

Kinetic solvent isotope effects (KSIE), determined by comparing reaction rates in light water (H₂O) and heavy water (D₂O), provide further mechanistic insight. For the BAc2 hydrolysis of primary and secondary trifluoroacetates, the kH₂O/kD₂O ratio is typically around 2, consistent with the role of water as a nucleophile in the rate-determining step. cdnsciencepub.comcdnsciencepub.com In contrast, the SN1 hydrolysis of tert-butyl trifluoroacetate exhibits a kH₂O/kD₂O ratio closer to 1.3. cdnsciencepub.com

Secondary deuterium isotope effects, which involve substituting hydrogen with deuterium on the alkyl group of the ester, also help elucidate the transition state structure. cdnsciencepub.com For the solvolysis of isotopic pairs like ethyl/ethyl-d₅, i-propyl/i-propyl-β-d₆, and t-butyl/t-butyl-d₉ trifluoroacetates, the magnitude of the isotope effect (kH/kD) differs significantly between the BAc2 and SN1 pathways. cdnsciencepub.com The solvolysis of t-butyl-d₉ trifluoroacetate shows a large kH/kD ratio, which is characteristic of an SN1 reaction where hyperconjugation stabilizes the developing carbocation in the transition state. cdnsciencepub.com The smaller isotope effects observed for the primary and secondary esters are consistent with the BAc2 mechanism. cdnsciencepub.com

Table 2: Secondary Isotope Effects for the Solvolysis of Alkyl Trifluoroacetates at 25°C

| Ester Pair (R/R-d) | kH/kD (per D) | Mechanism |

|---|---|---|

| Methyl/Methyl-d₃ | 1.01 | BAc2 |

| Ethyl/Ethyl-d₅ | 1.02 | BAc2 |

| i-Propyl/i-Propyl-β-d₆ | 1.04 | BAc2 |

| t-Butyl/t-Butyl-d₉ | 1.36 | SN1 |

Data sourced from Scott, J. M. W., & Winter, J. G. (1972). cdnsciencepub.com

Alkylation Reactions Mediated by Trifluoroacetate Esters

While the solvolysis of secondary trifluoroacetates proceeds via acyl-oxygen cleavage, the chemistry of tertiary trifluoroacetates is dominated by alkyl-oxygen cleavage, making them effective alkylating agents.

Tert-butyl trifluoroacetate is an efficient reagent for the electrophilic alkylation of activated aromatic compounds. rsc.org When dissolved in trifluoroacetic acid, it can rapidly alkylate phenols and anisoles at room temperature, often in quantitative yields. rsc.org The reaction is believed to proceed through the formation of a tert-butyl cation, which then acts as the electrophile in a classic Friedel-Crafts type reaction. rsc.orgnih.gov This process is accelerated by the presence of strong acids. rsc.org The use of tert-butyl trifluoroacetate avoids many of the complications associated with other alkylating agents, as the reagents and byproducts are volatile and easily removed. rsc.org

In addition to alkylation, trifluoroacetic acid can mediate alkyl exchange and dealkylation (debutylation) reactions. rsc.org The removal of tert-butyl protecting groups from amino acids in trifluoroacetic acid leads to the formation of tert-butyl trifluoroacetate, which can then act as an alkylating agent, causing side reactions such as the butylation of tryptophan residues. capes.gov.br

The debutylation of ortho-tert-butylphenols occurs readily in neat trifluoroacetic acid at room temperature. rsc.org A proposed mechanism involves the protonation of the aromatic ring followed by ketonization to form a cyclohexa-2,4-dienone intermediate, which then loses the tert-butyl group. rsc.org A significant kinetic isotope effect (kH/kD = 5.5) was observed for the dealkylation of 2,4,6-tri-tert-butylphenol, indicating that C-H bond breaking is involved in the rate-determining step. rsc.org

Role of Trifluoroacetyl Group in Protecting Group Chemistry

The trifluoroacetyl (TFA) group is a valuable protecting group in organic synthesis, particularly for amine, guanidine (B92328), and hydroxyl functionalities. acs.orgwiley.comresearchgate.net Its utility stems from its stability under certain conditions and its susceptibility to cleavage under specific, mild conditions. acs.orgwiley.comnih.gov

Trifluoroacetamides and trifluoroacetates are known to be stable under nitrolysis conditions, making the TFA group useful in the synthesis of energetic materials containing nitramine or nitrate (B79036) ester groups. wiley.comresearchgate.net It can be used to protect secondary amines and hydroxyl groups during nitration reactions. wiley.comresearchgate.net Following the desired transformation, the trifluoroacetyl group is readily removed by solvolysis under mild basic or neutral conditions, such as treatment with sodium acetate (B1210297) in ethanol (B145695) or simply methanol (B129727) at room temperature. acs.orgwiley.com

In peptide synthesis, the trifluoroacetyl group has been employed as an orthogonal protecting group for the guanidine functionality of arginine. acs.orgnih.gov It is stable during Boc- and Cbz-based peptide synthesis strategies and can be cleaved with mild bases like potassium carbonate in a methanol/water mixture, leaving other protecting groups intact. acs.orgnih.gov This orthogonality allows for selective deprotection and modification at different stages of a complex synthesis. acs.org

Cleavage Mechanisms of Nitrogen- and Oxygen-Based Protecting Groups Using Trifluoroacetate Reagents

Trifluoroacetate reagents, including trifluoroacetic acid (TFA) and its derivatives, are pivotal in the deprotection of nitrogen and oxygen-based protecting groups in organic synthesis, particularly in peptide and carbohydrate chemistry. The high acidity and nucleophilicity of the trifluoroacetate moiety facilitate the cleavage of various protecting groups under mild conditions.

The cleavage of the tert-butoxycarbonyl (Boc) group, a common amine protecting group, using TFA is a classic example. The reaction proceeds through the protonation of the carbamate (B1207046) oxygen by the strong acid, leading to the loss of a stable tert-butyl carbocation. masterorganicchemistry.com This carbocation can then be trapped by the trifluoroacetate anion to form tert-butyl trifluoroacetate. researchgate.net This ester is itself a reactive alkylating agent that can lead to side reactions with sensitive amino acid residues like tryptophan and methionine. researchgate.net To mitigate these side reactions, scavengers such as thiols are often added to the reaction mixture to trap the tert-butyl cation or react with the tert-butyl trifluoroacetate. researchgate.netmasterorganicchemistry.com

A key aspect of this process is the role of the trifluoroacetate ester as a reactive intermediate. The principles governing the formation and reactivity of tert-butyl trifluoroacetate can be extended to other alkyl trifluoroacetates, including this compound. The stability of the secondary butyl cation, while less than the tertiary butyl cation, is sufficient to allow for its formation under strongly acidic conditions.

The general mechanism for the TFA-mediated deprotection of a Boc-protected amine is outlined below:

Protonation: The carbamate oxygen is protonated by trifluoroacetic acid. masterorganicchemistry.com

Carbocation Formation: The protonated carbamate cleaves to form a tert-butyl carbocation and a carbamic acid. masterorganicchemistry.com

Decarboxylation: The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. masterorganicchemistry.com

Formation of Alkyl Trifluoroacetate: The tert-butyl carbocation reacts with the trifluoroacetate anion to form tert-butyl trifluoroacetate. researchgate.net

Trifluoroacetic acid is also employed in the cleavage of acetals and ketals, which are common protecting groups for carbonyl compounds. Mechanistic studies have revealed that this transformation can occur via a hemiacetal trifluoroacetate ester intermediate, especially in the absence of water. acs.orgnih.gov The alcohol byproducts of the deprotection can further react with TFA to form trifluoroacetate esters, driving the reaction to completion. acs.orgnih.gov

The use of fluoroacylating reagents, such as trifluoroacetic anhydride (B1165640), can protect primary and secondary amines. These trifluoroacetyl groups can be subsequently removed under mild solvolytic conditions using an alcohol. google.com

Table 1: Reactivity of Trifluoroacetate Reagents in Deprotection Reactions

| Protecting Group | Reagent | Key Intermediate/Byproduct | Reference |

|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) | tert-Butyl trifluoroacetate | researchgate.net |

| Acetals/Ketals | Trifluoroacetic Acid (TFA) | Hemiacetal trifluoroacetate ester | acs.orgnih.gov |

Application in Phosphate (B84403) Protection Strategies for Oligonucleotide Synthesis

In the chemical synthesis of oligonucleotides via the phosphoramidite (B1245037) method, protection of the phosphate group is crucial to prevent unwanted side reactions during the assembly of the oligonucleotide chain. The 2-cyanoethyl group is a widely used phosphate protecting group; however, alternative strategies have been developed to address certain limitations.

One such alternative involves the use of the 4-[N-methyl-N-(2,2,2-trifluoroacetyl)amino]butyl group for phosphate protection. researchgate.net This protecting group offers the advantage of preventing the alkylation of nucleobases by acrylonitrile, a potential side reaction during the deprotection of the 2-cyanoethyl group. The deprotection of this trifluoroacetyl-containing group is achieved using concentrated ammonium (B1175870) hydroxide. Mechanistic studies have shown that the rate-limiting step in the deprotection process is the cleavage of the N-trifluoroacetyl group. researchgate.net Once the trifluoroacetyl group is removed, the resulting amino group facilitates the rapid cleavage of the phosphate-protecting group. researchgate.net

While trifluoroacetic acid itself can be detrimental to oligonucleotides due to the risk of depurination, especially of adenine (B156593) residues, the trifluoroacetyl group as part of a larger protecting group offers a valuable tool in oligonucleotide synthesis. csic.es The stability of the trifluoroacetyl group during the synthetic cycles and its lability under specific deprotection conditions are key to its utility. For instance, the trifluoroacetyl group on an aminohexyl linker is readily removed during standard ammonia (B1221849) deprotection, whereas an acetyl group under the same conditions would remain, permanently capping the amine. atdbio.com

The synthesis of deoxyribonucleoside phosphoramidites bearing the 4-[N-methyl-N-(2,2,2-trifluoroacetyl)amino]butyl protecting group has been described, highlighting the practical application of this strategy in automated solid-phase DNA synthesis. umich.edu

Table 2: Phosphate Protecting Groups in Oligonucleotide Synthesis

| Protecting Group | Deprotection Conditions | Key Feature | Reference |

|---|---|---|---|

| 2-Cyanoethyl | Concentrated Ammonium Hydroxide | Standard, widely used | diva-portal.org |

Applications in Advanced Chemical Synthesis and Materials Science

Catalytic and Reagent Applications in Organic Transformations

2-Butyl trifluoroacetate (B77799) and its parent acid, trifluoroacetic acid (TFA), are instrumental in promoting a range of organic reactions. Their efficacy stems from the strong electron-withdrawing nature of the trifluoromethyl group, which enhances acidity and reactivity.

Trifluoroacetic acid (TFA) is a preferred catalyst for many acid-catalyzed rearrangement reactions, including the Claisen, Cope, and Wagner-Meerwein rearrangements. rdworldonline.com Its utility is enhanced by its low boiling point, which facilitates its removal by evaporation after the reaction is complete. rdworldonline.com

Claisen Rearrangement: This pericyclic reaction involves the frontiersin.orgfrontiersin.org-sigmatropic rearrangement of an allyl vinyl ether. The dearomative Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols provides an efficient route to 2-substituted and 2,2-disubstituted indolines. nih.gov Catalytic amounts of trifluoroacetic acid can be used in this process. nih.gov While enantioselective ortho-Claisen rearrangements have been achieved, there are no examples of enantioselective para-Claisen rearrangements in the literature. ed.ac.uk

Cope Rearrangement: This is another frontiersin.orgfrontiersin.org-sigmatropic rearrangement, but of a 1,5-diene. masterorganicchemistry.com TFA is known to catalyze the Cope rearrangement of 2-acyl-1,5-dienes. rdworldonline.com The reaction is reversible and typically requires heat. masterorganicchemistry.com A variation, the oxy-Cope rearrangement, involves a substrate with a hydroxyl group at the 3-position, leading to an enol that tautomerizes to a carbonyl compound, making the reaction generally irreversible. masterorganicchemistry.com

Wagner-Meerwein Rearrangement: This reaction is a class of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates to a neighboring carbon. wikipedia.org These rearrangements are often facile and can occur at very low temperatures. wikipedia.org Diazotization of certain amines with isopentyl nitrite (B80452) and organic acids can lead to products derived from a Wagner-Meerwein type rearrangement of the intermediate cation. oup.com In some cases, the use of trifluoroacetic acid can lead to the formation of trifluoroacetate ester products from the cation before rearrangement. oup.com

Trifluoroacetate derivatives play a significant role in both oxidation and reduction reactions.

Oxidation: Palladium(II) trifluoroacetate is used as a catalyst in various oxidation reactions. acs.orgsigmaaldrich.cn For instance, it catalyzes the selective allylic oxidation of olefins. sigmaaldrich.cn In combination with ligands like 2-fluoropyridine, Pd(TFA)₂ can be used for the oxidative coupling of compounds like o-xylene. acs.org Trifluoroacetic acid is also employed in the Swern-Moffatt oxidation and can mediate the oxidation of isonitriles to isocyanates. thieme-connect.com Furthermore, a catalytic system of Mn(II) acetate (B1210297) and trifluoroacetic acid has been developed for the efficient and selective oxidation of various alcohols. researchgate.net

Reduction: Reductions using hydrosilanes, a subset of ionic hydrogenation, often employ a strong acid like trifluoroacetic acid. wikipedia.org This method facilitates the transfer of a hydride from silicon to a carbon atom. wikipedia.org Aromatic compounds and substituted furans can be reduced using triethylsilane in the presence of TFA. wikipedia.org While 2,2,2-trifluoroethyl trifluoroacetate shows high efficiency in hydrogenation, n-butyl trifluoroacetate exhibits slower reaction kinetics and lower yields under similar mild conditions.

Trifluoroacetic acid and its derivatives are effective in promoting condensation and hydroarylation reactions.

Condensation: Trifluoroacetic acid is used for the installation and removal of protecting groups through acidic condensation and hydrolysis, respectively. thieme-connect.com It can catalyze the condensation of alcohols with various compounds to form ether and acetal (B89532) protecting groups. thieme-connect.com In a study on the synthesis of 2,3-dihydroquinazolin-4(1H)-one, 1-butyl-1,2,4-triazolium trifluoroacetate was used to catalyze the condensation of anthranilamide with aldehydes. benthamdirect.com

Hydroarylation: This process involves the addition of an arene C-H bond across a π-system. Trifluoroacetic acid can mediate the intramolecular Friedel-Crafts alkylation of N-aryl-N-(2-bromobenzyl) cinnamamides, which is a key step in the synthesis of certain bioactive compounds. researchgate.net While transition metal catalysis is a common approach for C-H activation in hydroarylation, the use of strong acids like TFA provides an alternative route. researchgate.netacs.org

Trifluoroacetic acid and its salts, such as sodium trifluoroacetate, are cost-effective and stable sources for generating trifluoromethyl radicals (•CF₃) via photocatalytic decarboxylation. frontiersin.orgresearchgate.net This method is a key strategy in trifluoromethylation reactions, which are important in the synthesis of pharmaceuticals and agrochemicals. nih.govresearchgate.net

The high oxidation potential of trifluoroacetate makes direct decarboxylation challenging. nih.gov However, photocatalysis provides a viable pathway. Various catalytic systems have been developed to facilitate this transformation under visible light. researchgate.netnih.gov For instance, iron(II) trifluoromethanesulfonate (B1224126) can catalyze the photodecarboxylation of trifluoroacetates to achieve C-H trifluoromethylation of electron-rich (hetero)aromatics. nih.gov The mechanism often involves a single-electron transfer (SET) process where the photoexcited catalyst oxidizes the trifluoroacetate, leading to the formation of a CF₃CO₂• radical, which then decarboxylates to produce the •CF₃ radical. frontiersin.orgnih.gov

Table 1: Photocatalytic Systems for Decarboxylative Trifluoromethylation

| Catalyst System | Trifluoromethyl Source | Key Features | Reference |

|---|---|---|---|

| Fe(OTf)₂ / 4,4'-dimethoxy-2,2'-bipyridine | Sodium trifluoroacetate | Direct C-H trifluoromethylation of electron-rich (hetero)aromatics under 405 nm LED irradiation. nih.gov | nih.gov |

| TiO₂ | CF₃CO₂Ag | Pioneering work demonstrating light-induced trifluoroacetate decarboxylative trifluoromethylation, though suffered from catalyst deactivation. nih.gov | nih.gov |

| Ru(bpy)₃Cl₂ | Trifluoroacetic acid | Utilizes a stoichiometric oxidant to drive the reaction under visible light. researchgate.net | researchgate.net |

Functional Roles as a Solvent and Co-solvent in Specialized Systems

Beyond its role as a reagent, 2-butyl trifluoroacetate and related trifluoroacetates can also function as solvents or co-solvents, influencing reaction media through their specific physical properties.

The polarity of the solvent can significantly impact reaction rates and outcomes. Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a useful phenomenon for studying these effects. mdpi.com Solvatochromic probes are compounds whose absorption or emission spectra are sensitive to the solvent environment. mdpi.comscience.gov

Trifluoroacetate esters can be used as solvents in the synthesis of other fine chemicals. google.com The polarity of a solvent system containing a trifluoroacetate, such as 1-butyl-1,2,4-triazolium trifluoroacetate, has been studied. benthamdirect.com It was found to be soluble in polar protic and aprotic solvents, as well as some moderately apolar solvents, but insoluble in apolar solvents like toluene (B28343) and hexane. benthamdirect.com In the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, polar protic solvents like water and ethanol (B145695), which stabilize ionic intermediates, led to better yields. benthamdirect.com

The study of solvatochromic effects helps in understanding the interactions between the solute and the solvent, which can be categorized into Lewis acidity, Lewis basicity, and dipolarity/polarizability. researchgate.net These interactions are crucial for predicting how a solvent will affect a particular chemical reaction.

Co-solvent Properties in Electrochemical Systems (e.g., Lithium-Ion Battery Electrolytes)

Fluorinated linear carboxylate esters, such as this compound (as n-butyl trifluoroacetate or NBTFA), have garnered attention as potential co-solvents in electrolytes for rechargeable lithium-ion batteries (LIBs), particularly for improving low-temperature performance. researchgate.net These compounds are valued for their low freezing points and non-flammability. researchgate.net The incorporation of these fluorinated esters into conventional multi-component carbonate-based electrolytes is a strategy to mitigate issues like sluggish Li⁺ diffusivity and high interfacial charge transfer resistance that plague LIBs at low temperatures. researchgate.net However, the specific molecular structure of the ester, particularly the length of the alkyl chain, plays a critical role in its effectiveness.

Research into a series of trifluoroacetate solvents—methyl trifluoroacetate (MTFA), ethyl trifluoroacetate (ETFA), n-butyl trifluoroacetate (NBTFA), and n-hexyl trifluoroacetate (NHTFA)—has demonstrated a clear correlation between the carbon-chain length and electrolyte performance. researchgate.net Studies show that as the alkyl chain in the trifluoroacetate structure lengthens, there is a detrimental effect on the battery's low-temperature capabilities. researchgate.net Specifically, longer chains lead to a greater capacity shrinkage during lithium de-intercalation at cold temperatures and an increase in polarization potential on the graphite (B72142) electrode. researchgate.net

The underlying reason for this trend is multifaceted. An extended alkyl chain increases the non-polarity of the solvent molecule, which in turn reduces the dielectric constant of the electrolyte mixture. nih.gov This change can negatively affect the salt's ability to dissolve and remain dissociated. nih.gov Furthermore, while longer alkyl chains can increase the segmental mobility of polymer chains in some electrolyte systems due to an internal plasticizing effect, in the case of trifluoroacetate co-solvents, the dominant effect appears to be a decrease in the mobility of the solvated lithium ions. researchgate.netnih.gov Therefore, for applications as a low-temperature co-solvent, trifluoroacetates with the shortest possible carbon chain are recommended to optimize performance. researchgate.net

Table 1: Effect of Trifluoroacetate Alkyl Chain Length on Electrolyte Properties This table is generated based on qualitative findings from the cited research. Specific numerical values may vary based on the exact electrolyte composition and testing conditions.

| Trifluoroacetate Ester | Alkyl Chain Length | Relative LiPF₆ Dissociation Ability | Relative Mobility of Solvated Li⁺ | Effect on Low-Temperature Capacity |

|---|---|---|---|---|

| Methyl trifluoroacetate (MTFA) | Shortest | Strong | Higher | Less Shrinkage |

| Ethyl trifluoroacetate (ETFA) | Short | Moderate-Strong | High | Minor Shrinkage |

| n-Butyl trifluoroacetate (NBTFA) | Long | Weak | Lower | Significant Shrinkage |

| n-Hexyl trifluoroacetate (NHTFA) | Longest | Weakest | Lowest | Largest Shrinkage |

The ability of an electrolyte to support efficient charge transport is fundamentally linked to the dissociation of the lithium salt (e.g., LiPF₆) and the subsequent migration of the solvated lithium ions (Li⁺). researchgate.net Fourier-transform infrared spectroscopy (FTIR) has been employed to analyze the dissociation of LiPF₆ in single co-solvents. researchgate.net These studies conclude that trifluoroacetates with longer carbon chains, such as n-butyl trifluoroacetate, possess a weaker ability to dissociate the LiPF₆ salt into free ions. researchgate.net

Analytical and Chromatographic Applications

Function as an Ion-Pairing Reagent in High-Performance Liquid Chromatography

In reversed-phase high-performance liquid chromatography (RP-HPLC), ion-pairing reagents are additives used in the mobile phase to enable the separation of ionic or highly polar analytes on a nonpolar stationary phase. chromatographyonline.comtechnologynetworks.com These reagents are typically amphiphilic molecules, possessing an ionic head and a hydrophobic tail. chromatographyonline.com The reagent pairs with an oppositely charged analyte ion, forming an electrically neutral, hydrophobic complex. technologynetworks.com This new complex has a greater affinity for the stationary phase (like C8 or C18), leading to increased retention and enabling separation. technologynetworks.com

Trifluoroacetic acid (TFA) is a well-known and commonly used ion-pairing reagent, especially for the separation of peptides and proteins. chromatographyonline.comhplc.eu It provides retention for basic analytes under acidic conditions by forming neutral ion pairs. chromatographyonline.com By extension, the trifluoroacetate functional group within this compound allows it to exhibit similar ion-pairing capabilities. The retention effect is proportional to the hydrophobicity of the reagent's alkyl chain. chromatographyonline.com Therefore, the butyl group in this compound provides a hydrophobic tail that interacts with the reversed-phase column, anchoring the ion pair and allowing for the chromatographic separation of otherwise unretained ionic compounds.

Derivatization Agent for Enhanced Detection in Gas Chromatography/Mass Spectrometry

Chemical derivatization is a sample preparation technique frequently used in gas chromatography/mass spectrometry (GC/MS) to improve the analytical characteristics of a target compound. jfda-online.comresearchgate.net The primary goals of derivatization are to increase the volatility and thermal stability of polar analytes, reduce their adsorption within the GC system, and enhance their detectability. researchgate.net This is often achieved by converting polar functional groups like hydroxyl (–OH), amine (–NH₂), and carboxyl (–COOH) into less polar, more volatile derivatives. researchgate.net

Reagents such as trifluoroacetic anhydride (B1165640) (TFA) and N-methyl-bis(trifluoroacetamide) (MBTFA) are used to introduce a trifluoroacetyl group onto analytes, a process known as acylation. oup.comshimadzu.com This modification is highly effective because the resulting fluoroacyl derivatives are significantly more volatile and are readily detected, particularly with electron capture detectors (ECD) or through the characteristic fragmentation patterns in mass spectrometry. jfda-online.com this compound can serve as a reagent in this context, acting as a donor of the trifluoroacetyl moiety. The reaction transforms polar analytes into their corresponding trifluoroacetyl esters or amides, which are more amenable to GC/MS analysis, leading to improved peak shape, resolution, and detection sensitivity. researchgate.netshimadzu.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 2-butyl trifluoroacetate (B77799), with ¹H, ¹³C, and ¹⁹F NMR each offering a unique and complementary perspective on the molecule's atomic arrangement and connectivity.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 2-butyl trifluoroacetate provides a clear signature of the butyl group. The signals corresponding to the protons of the butyl chain are distinctly resolved, allowing for unambiguous assignment. The methine proton (CH) attached to the oxygen atom typically appears as a multiplet due to coupling with the adjacent methylene (B1212753) (CH₂) and methyl (CH₃) protons. The methylene protons also present as multiplets, while the terminal methyl group of the butyl chain characteristically appears as a triplet.

| Protons | Chemical Shift (ppm) | Multiplicity |

| CH (on C2) | Multiplet | Multiplet |

| CH₂ (on C3) | Multiplet | Multiplet |

| CH₃ (on C4) | Triplet | Triplet |

| CH₃ (on C1) | Doublet | Doublet |

This table presents typical ¹H NMR spectral data for the butyl group in an ester.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum further corroborates the structure of this compound. A key feature is the carbonyl carbon (C=O) of the trifluoroacetate group, which resonates as a quartet due to coupling with the three fluorine atoms (²J(C,F)). The carbon of the trifluoromethyl (CF₃) group also appears as a quartet, but with a much larger coupling constant (¹J(C,F)). wiley-vch.de The carbons of the sec-butyl group are also clearly identifiable.

| Carbon Atom | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J_CF) |

| Trifluoroacetate Moiety | |||

| C=O | ~161 | Quartet | ~36 Hz |

| CF₃ | ~116 | Quartet | ~292 Hz |

| sec-Butyl Moiety | |||

| CH-O | ~70-75 | Singlet | N/A |

| CH₂ | ~29-32 | Singlet | N/A |

| CH₃ (ethyl) | ~18-20 | Singlet | N/A |

| CH₃ (methyl) | ~9-11 | Singlet | N/A |

This table compiles representative ¹³C NMR data for this compound, with specific values varying based on solvent and experimental conditions. wiley-vch.de

Fluorine-19 (¹⁹F) NMR Spectral Analysis

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds like this compound. azom.com It typically shows a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a sensitive indicator of the electronic environment. nih.gov In many cases, this signal appears as a singlet, though coupling to protons on the ester's alkyl chain can sometimes be observed. The chemical shift is often referenced against an internal standard such as trifluoroacetic acid (TFA). rsc.orgrsc.org

| Fluorine Nuclei | Chemical Shift (ppm) | Multiplicity |

| CF₃ | ~-75 | Singlet |

This table shows a typical ¹⁹F NMR chemical shift for a trifluoroacetate ester.

Application in Reaction Monitoring and Structural Assignments

NMR spectroscopy is an invaluable tool for monitoring chemical reactions in real-time. researchgate.net For instance, during the synthesis of this compound from 2-butanol (B46777) and trifluoroacetic anhydride (B1165640) or a related derivative, ¹H and ¹⁹F NMR can be used to track the disappearance of starting materials and the appearance of the product. This allows for the optimization of reaction conditions and the determination of reaction kinetics. Furthermore, detailed analysis of NMR spectra, including two-dimensional techniques, is crucial for the unambiguous assignment of complex molecular structures and for differentiating between isomers. mdpi.com

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" that is characteristic of the functional groups present. elte.hu For this compound, the IR spectrum is dominated by absorptions arising from the trifluoroacetate moiety.

Vibrational Mode Analysis of the Trifluoroacetate Moiety

The trifluoroacetate group has several characteristic vibrational modes that are readily identifiable in the IR spectrum. The most prominent of these is the carbonyl (C=O) stretching vibration, which appears as a very strong and sharp band. The presence of the highly electronegative fluorine atoms shifts this absorption to a higher frequency compared to non-fluorinated esters. Additionally, strong absorptions corresponding to the C-F stretching vibrations are observed. The analysis of these vibrational modes confirms the presence and integrity of the trifluoroacetate functional group within the molecule. niscpr.res.inumich.edu

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | 1780 - 1800 | Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-O Stretch | 1000 - 1100 | Medium-Strong |

This table summarizes the key IR absorption bands for the trifluoroacetate moiety.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization.

Key fragmentation processes for esters include the cleavage of bonds adjacent to the carbonyl group. libretexts.org For this compound, the most characteristic fragmentation would likely involve the formation of the trifluoroacetyl cation, [CF₃CO]⁺, at m/z 97. This highly stable acylium ion results from the cleavage of the C-O bond between the carbonyl carbon and the sec-butoxy group.

Another expected fragmentation pathway involves the sec-butyl group. Cleavage can lead to the formation of a sec-butyl cation, [C₄H₉]⁺, at m/z 57. Additionally, McLafferty rearrangement, common in esters with sufficiently long alkyl chains, could occur, leading to the elimination of butene (C₄H₈) and the formation of a radical cation of trifluoroacetic acid at m/z 114.

Studies on analogous compounds, such as N-trifluoroacetyl (TFA) amino acid esters, confirm that fragmentation is often directed by the trifluoroacetyl group. tdl.org In the analysis of other trifluoroacetate derivatives, the loss of neutral molecules of trifluoroacetic acid is a common pathway. mdpi.com For instance, in the electron-capture negative ionization (ECNI) mode, the trifluoroacetate anion [CF₃COO]⁻ at m/z 113 is often a dominant peak. mdpi.com

The predicted fragmentation patterns provide a veritable fingerprint for the identification and structural confirmation of this compound in complex mixtures.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 170 | Molecular Ion | [C₆H₉F₃O₂]⁺• | Ionization of the parent molecule |

| 114 | Trifluoroacetic acid radical cation | [C₂HF₃O₂]⁺• | McLafferty Rearrangement (loss of C₄H₈) |

| 97 | Trifluoroacetyl cation | [CF₃CO]⁺ | Cleavage of the ester C-O bond |

X-ray Crystallography of Related Trifluoroacetate Complexes

The uranyl ion (UO₂²⁺) forms a variety of complexes with trifluoroacetate (TFA) ligands. A notable example is the dimethyl sulfoxide (B87167) (DMSO) adduct, [UO₂(TFA)₂(DMSO)₃]. scielo.br Single-crystal X-ray diffraction analysis revealed that this complex features a distorted pentagonal-bipyramidal geometry around the central uranium atom. scielo.br

In this structure, the two oxygen atoms of the linear uranyl group occupy the axial positions. The equatorial plane is defined by five oxygen atoms: two from two separate trifluoroacetate ligands and three from three DMSO molecules. scielo.br This coordination demonstrates the ability of the TFA ligand to coexist with other neutral donor ligands in the coordination sphere of the uranyl ion. The structural characteristics of such complexes are crucial for applications in nuclear fuel reprocessing, like the PUREX process, where monitoring uranyl species is essential. scielo.br Other studies on uranyl acetate (B1210297) complexes show that the uranyl ions can form one-dimensional chain motifs. researchgate.net

Table 2: Crystallographic Data for [UO₂(TFA)₂(DMSO)₃]

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₁₈F₆O₇S₃U | scielo.br |

| Crystal System | Monoclinic | scielo.br |

| Coordination Geometry | Distorted pentagonal-bipyramidal | scielo.br |

| Axial Ligands | 2 x Uranyl Oxygen atoms | scielo.br |

Copper(II) trifluoroacetate, Cu(CF₃COO)₂, is a versatile precursor for a wide range of coordination compounds. wikipedia.org It readily forms adducts with various Lewis bases, leading to diverse structural motifs, including dimeric, tetranuclear, and polymeric structures. acs.orgnationalmaglab.org

For example, with quinoline, copper(II) trifluoroacetate can form tetranuclear, oxo-bridged complexes such as Cu₄O(CF₃COO)₆(quinoline)₄. acs.org Another study describes a mononuclear derivative, [Cu(CF₃COO)₂(Hpz)]₂ (where Hpz is pyrazole), which contrasts with the trinuclear complexes formed with copper(II) acetate, highlighting the influence of the trifluoroacetate anion on the final structure. torvergata.it In a complex with 1,10-phenanthroline, a structure with the formula Cu(phen)₂(H₂O)₂₂·2H₂O was proposed, where the trifluoroacetate ions act as counter-ions to the cationic copper complex. orientjchem.org The crystal structure of a supramolecular complex involving molybdenum(II) trifluoroacetate and a copper(II) Schiff-base component revealed a polymeric chain arrangement. jst.go.jp

These structures showcase the trifluoroacetate ligand's ability to act as both a coordinating ligand and a charge-balancing counter-ion, facilitating the assembly of complex multinuclear architectures.

Table 3: Examples of Copper Trifluoroacetate Complex Structures

| Compound | Structural Motif | Key Features | Reference |

|---|---|---|---|

| [Cu(CF₃COO)₂·(CH₃CN)]₂ | Dimeric "paddlewheel" | Bridging trifluoroacetate ligands | acs.orgnationalmaglab.org |

| Cu₄O(CF₃COO)₆(quinoline)₄ | Tetranuclear, μ₄-oxo bridged | Ferromagnetic coupling | acs.org |

| Cu(phen)₂(H₂O)₂₂·2H₂O | Mononuclear cation with counter-ions | Trifluoroacetate is uncoordinated | orientjchem.org |

Gold complexes containing trifluoroacetate ligands are of interest due to their potential applications in catalysis. rsc.org The lability of the trifluoroacetate ligand makes these complexes attractive as catalyst precursors. rsc.org

X-ray crystallographic studies have been conducted on several cyclometalated gold(III) complexes featuring trifluoroacetate ligands. For instance, in a series of (N,C)-cyclometalated Au(III) di(trifluoroacetate) complexes with 2-arylpyridine ligands, the gold center typically adopts a square planar geometry. rsc.org The structure of one such complex, 2c-Au(OAcF)₂ , shows Au-N and Au-C bond lengths that are comparable to related structures, with Au-O bond lengths of approximately 2.00-2.07 Å. rsc.org The trifluoroacetate ligands occupy two coordination sites, completing the square planar arrangement around the Au(III) ion. The specific bond lengths and angles are influenced by the electronic properties of the other ligands in the complex. rsc.org In other gold(III) complexes, the trifluoroacetate ligand can be substituted to generate reactive cationic intermediates for further chemical transformations. core.ac.uknih.gov

Table 4: Selected Bond Lengths for a Cyclometalated Au(III) Di(trifluoroacetate) Complex (2c-Au(OAcF)₂) rsc.org

| Bond | Bond Length (Å) |

|---|---|

| Au1–N1 | Comparable to similar complexes |

| Au1–C7 | Comparable to similar complexes |

| Au1–O3 (trans to N) | ~2.00-2.03 |

Computational and Theoretical Investigations

Quantum Chemical Studies of Molecular and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules, including their three-dimensional structure, conformational preferences, and electronic characteristics.

The flexibility of the butyl group and the rotational freedom around the ester linkage in 2-butyl trifluoroacetate (B77799) give rise to multiple possible conformations. Computational methods, particularly Density Functional Theory (DFT), are employed to explore the potential energy surface and identify stable conformers.

A related study on trifluoroacetyl triflate (CF₃C(O)OSO₂CF₃) illustrates the typical approach. mdpi.com Researchers computed a potential energy surface using the B3P86/6-31+g(d) approximation by varying the key dihedral angles. mdpi.com This initial scan revealed three energy minima, which were then fully optimized using higher levels of theory, such as B3LYP with various extended basis sets (e.g., 6-31++G(d), 6-311++G(d)). mdpi.com For trifluoroacetyl triflate, the global minimum was identified as a syn-anti conformer, with two other enantiomeric syn-gauche forms also present as stable, higher-energy structures. mdpi.com A similar approach for 2-butyl trifluoroacetate would involve mapping the potential energy surface as a function of the dihedral angles along the C-O and C-C bonds of the butyl chain to determine the relative energies of staggered and eclipsed conformations. Conformational analysis examines how the energy of a molecule changes as groups rotate around single bonds. scribd.com

Table 1: Representative Conformational Analysis Data for a Trifluoroacetyl Compound mdpi.com This table is illustrative of typical data obtained from conformational analysis of related molecules.

| Conformer | Dihedral Angles (τ₁, τ₂) | Relative Energy (kJ/mol) | Population at 298 K (%) |

| syn-anti | 180°, 0° | 0.00 | ~60-70% |

| syn-gauche | ±90°, 0° | > 2.00 | ~30-40% |

Analysis of Charge Distribution and Electrostatic Potentials

The electronic structure of this compound is significantly influenced by the highly electronegative fluorine atoms of the trifluoromethyl group. This leads to a polarized molecule with a distinct charge distribution. Quantum chemical methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to quantify this distribution. researchgate.net

In studies of trifluoroacetate-based ionic liquids, NBO and QTAIM analyses have been performed on wave functions obtained from DFT calculations to understand electron density distribution. researchgate.net For a close analogue, methyl trifluoroacetate (MTFA), the Atomic Polar Tensor (APT) atomic charge distribution has been calculated using the DFT/B3LYP method with a 6-31G basis set. researchgate.net These calculations typically show a significant positive charge on the carbonyl carbon and the carbon of the trifluoromethyl group, while the oxygen and fluorine atoms bear considerable negative charges. This charge separation is critical for understanding the molecule's electrostatic potential, which governs its non-covalent interactions with other molecules, including solvents, reactants, and biological targets.

Table 2: Illustrative Atomic Charges for Methyl Trifluoroacetate (MTFA) researchgate.net Data is representative of charge distribution in trifluoroacetate esters.

| Atom | Calculated Atomic Charge (APT) |

| Carbonyl Carbon (C=O) | Highly Positive |

| Ester Oxygen (C-O-C) | Negative |

| Carbonyl Oxygen (C=O) | Highly Negative |

| CF₃ Carbon | Positive |

| Fluorine Atoms (F) | Highly Negative |

Molecular Dynamics Simulations of Trifluoroacetate-Based Systems

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a dynamic picture of intermolecular interactions and bulk properties. Trifluoroacetate anions are common components of ionic liquids (ILs), and MD simulations have been crucial in understanding their behavior in these complex systems.

The trifluoroacetate anion is anisotropic, meaning its shape and charge distribution are not uniform in all directions. This anisotropy significantly influences the local and global structure and dynamics of ILs. nih.gov

A long-timescale (100 ns) MD simulation of 1-butyl-3-methyl-imidazolium trifluoroacetate revealed how the anisotropy of both the cation and the trifluoroacetate anion governs the complex ionic network. nih.govaip.org The analysis of orientational probability functions showed specific mutual orientations between the ions, elucidating the local structure. nih.gov At a global level, the collective dipole moment of the system, decomposed into contributions from cations and anions, provides insights into the dielectric properties of the ionic liquid. nih.gov These simulations demonstrate that the specific shape and charge distribution of the trifluoroacetate ion are key to the resulting supramolecular organization and dynamic properties of the fluid. nih.gov

MD simulations, often combined with quantum chemical calculations, are essential for characterizing the network of interactions within trifluoroacetate-containing systems. researchgate.net In simulations of trifluoroacetate-based protic ionic liquids with alkylammonium cations, the nature and strength of hydrogen bonds are of particular interest. researchgate.net

These studies have shown that strong hydrogen bonds form between the trifluoroacetate anion and the ammonium (B1175870) cations. researchgate.net The geometric parameters of these hydrogen bonds, such as bond lengths and angles, can be extracted from MD trajectories and compared with results from DFT calculations on isolated ion pairs. researchgate.net It has been observed that increasing the alkyl substitution on the cation can weaken the ion-ion interaction, which in turn affects the physical properties of the ionic liquid, such as its melting point. researchgate.net

Mechanistic Computational Modeling of Reactions Involving Trifluoroacetates

Computational modeling is a powerful tool for investigating the reaction mechanisms of trifluoroacetate esters, allowing for the characterization of transition states and the calculation of reaction energy barriers.

For example, the hydrolysis mechanism of p-nitrophenyl trifluoroacetate has been studied using DFT calculations (B3LYP-D3/6-311++G(d,p) level of theory). mdpi.com These studies calculated the potential energy surface for the reaction, involving the participation of multiple water molecules. The calculations revealed that a ring of five water molecules can lower the transition state energy to below that of the reactants, indicating a facile, water-mediated hydrolysis pathway. mdpi.com

In another study, the reaction mechanism between methyl trifluoroacetate and lithium polysulfides was evaluated using DFT. researchgate.net The investigation focused on locating the transition states for a methyl group transfer reaction. The calculations determined the activation energy barriers for the proposed steps in both the gas phase and in a dimethoxyethane (DME) solvent model, concluding that the high energy barriers make the reaction unlikely at room temperature. researchgate.net Furthermore, DFT calculations have been used to support and explain the mechanisms of transformations catalyzed by trifluoroacetic acid (TFA), highlighting differences in product distribution compared to other acid catalysts. rsc.org

Elucidation of Transition States and Reaction Pathways

Computational studies, primarily employing density functional theory (DFT) and ab initio methods, are instrumental in elucidating the transition states and reaction pathways of reactions involving this compound. A key reaction of interest is the solvolysis of this compound, which can proceed through different mechanisms, such as SN1 and SN2 pathways.

Theoretical calculations can map out the energy profiles of these competing pathways. For a secondary substrate like this compound, the reaction mechanism is often borderline between SN1 and SN2. Computational modeling helps in dissecting the nuanced factors that favor one pathway over the other, such as the nature of the solvent and the presence of nucleophiles.

In a potential SN1-type mechanism for this compound, computational studies would focus on the formation and stability of the secondary butyl carbocation intermediate. The transition state leading to this carbocation would be characterized by a significant elongation of the C-O bond between the butyl group and the trifluoroacetate moiety. The energy barrier for this step is a critical determinant of the reaction rate.

Conversely, for an SN2-type mechanism, computational models would identify a single transition state where the nucleophile attacks the electrophilic carbon atom concurrently with the departure of the trifluoroacetate leaving group. The geometry of this pentacoordinate transition state and its associated activation energy can be precisely calculated.

Studies on analogous systems, such as the solvolysis of 2-butyl tosylate, have shown the utility of computational methods in understanding such reaction mechanisms. whiterose.ac.uk These studies often reveal the presence of ion-pair intermediates and the role of the solvent in stabilizing charged species, aspects that are directly applicable to the computational investigation of this compound.

Table 1: Calculated Parameters for a Hypothetical SN1 Reaction of this compound

| Parameter | Value | Description |

| Activation Energy (ΔG‡) | Calculated (kcal/mol) | The free energy difference between the reactants and the transition state for the formation of the 2-butyl cation. |

| C-O Bond Length in Transition State | Calculated (Å) | The elongated bond distance between the secondary carbon and the oxygen of the trifluoroacetate group in the transition state structure. |

| Charge on Leaving Group in TS | Calculated (e) | The partial negative charge on the departing trifluoroacetate group in the transition state. |

| Charge on Carbon Center in TS | Calculated (e) | The partial positive charge on the secondary carbon atom in the transition state. |

Prediction of Stereochemical Outcomes and Selectivity

A significant application of computational chemistry in the study of this compound is the prediction of stereochemical outcomes. When starting with an enantiomerically pure form of this compound, the stereochemistry of the product provides crucial information about the reaction mechanism.

In a purely SN2 reaction, complete inversion of configuration at the stereocenter is expected. Computational models can predict the stereochemical course by analyzing the trajectory of the nucleophilic attack on the substrate. The lowest energy pathway will correspond to the experimentally observed stereoisomer.

For an SN1 reaction, the formation of a planar carbocation intermediate would theoretically lead to racemization, as the nucleophile can attack from either face with equal probability. However, computational studies can refine this prediction by considering the formation of ion pairs. The departing trifluoroacetate anion may remain in close proximity to the carbocation, shielding one face and leading to a slight excess of inversion over retention.

Theoretical models can quantify the extent of this ion-pair association and its influence on the stereochemical outcome. By calculating the energy barriers for nucleophilic attack on both faces of the solvated carbocation-anion pair, a predicted enantiomeric excess can be determined.

Furthermore, computational methods are invaluable in understanding and predicting selectivity in more complex reactions where this compound might be a substrate or intermediate. For instance, in enzyme-catalyzed reactions, quantum mechanics/molecular mechanics (QM/MM) calculations can model the substrate within the enzyme's active site. nih.govnih.govmit.edubiorxiv.orgmdpi.com These models can elucidate the specific interactions (e.g., hydrogen bonding, steric hindrance) that dictate the observed high stereoselectivity of enzymatic transformations. By calculating the energies of the diastereomeric transition states, the preferred reaction pathway and the major product stereoisomer can be predicted.

Table 2: Theoretical Prediction of Stereochemical Outcome in the Methanolysis of (R)-2-Butyl Trifluoroacetate

| Reaction Pathway | Predicted Major Product | Predicted Enantiomeric Excess (ee) | Computational Approach |

| SN2 | (S)-2-Methoxybutane | >99% | DFT calculation of the transition state for backside attack. |

| SN1 (with ion-pair effects) | (S)-2-Methoxybutane | ~5-20% | Molecular dynamics simulations and DFT calculations of nucleophilic attack on the solvated ion pair. |

Environmental Disposition and Biogeochemical Cycling of Trifluoroacetates

Formation Pathways of Trifluoroacetic Acid in Environmental Compartments

Atmospheric Degradation of Fluorocarbons and Pesticides Leading to Trifluoroacetic Acid

Trifluoroacetic acid (TFA) is a terminal degradation product of several hydrochlorofluorocarbons (HCFCs), hydrofluorocarbons (HFCs), and hydrofluoroolefins (HFOs) used as replacements for ozone-depleting chlorofluorocarbons (CFCs). unep.orgpnas.orgresearchgate.net The atmospheric degradation process is initiated by the reaction of these compounds with hydroxyl radicals (OH) in the troposphere. usgs.govnasa.govresearchgate.net This leads to the formation of trifluoroacetyl halides (CF3COX, where X is typically F or Cl), which then undergo hydrolysis in clouds to form TFA. nasa.govresearchgate.net

The yield of TFA varies depending on the specific precursor compound. For instance, HCFC-123, HCFC-124, and HFC-134a are known precursors. unep.orgnasa.govdss.go.th While the yield from HFC-134a is estimated to be between 7-20%, the conversion from other HFCs and HFO-1234yf is nearly 100%. unep.orgdss.go.th The atmospheric lifetime of the precursor also plays a role in the deposition pattern of TFA; for example, the short lifetime of HFOs results in more regional deposition compared to the global deposition from longer-lived HFCs. fluorocarbons.org

Beyond fluorocarbons, certain pesticides containing a trifluoromethyl (-CF3) group are also significant sources of TFA. unep.orgscirp.orgwikipedia.org These pesticides can degrade in the soil and atmosphere, contributing to TFA levels in precipitation and water bodies. unep.orgscirp.orgpan-europe.info For example, the herbicide trifluralin (B1683247) is a known precursor to TFA. scirp.org It is estimated that pesticides containing the -CF3 group contribute to TFA concentrations in rainfall. unep.org

The formed TFA is highly soluble in water and is primarily removed from the atmosphere through wet deposition (rain, snow, and fog) and dry deposition. nasa.govresearchgate.netfluorocarbons.org This leads to its introduction into terrestrial and aquatic ecosystems. nasa.gov

Environmental Fate and Persistence of Trifluoroacetates

Once in the environment, trifluoroacetates exhibit remarkable persistence. The strong carbon-fluorine bond makes the -CF3 group resistant to both biotic and abiotic degradation. unep.orgmdpi.com

Biodegradation Potential under Aerobic and Anaerobic Conditions: Conflicting Evidence and Research Gaps

The biodegradation of trifluoroacetate (B77799) is a complex and somewhat contentious area of research. While TFA is generally considered resistant to microbial breakdown, some studies have reported its degradation under specific conditions. researchgate.net

There is conflicting evidence regarding its biodegradability under both aerobic and anaerobic conditions. Some laboratory studies have suggested that TFA can be degraded under anoxic (anaerobic) conditions by microbial communities from freshwater and saltmarsh sediments. usgs.govresearchgate.net One study reported the rapid microbial degradation of TFA under both anoxic and oxic conditions, with the anaerobic process involving reductive dehalogenation. usgs.govresearchgate.net Another long-term study using an engineered anaerobic reactor found that TFA was co-metabolically degradable. toxicdocs.orgresearchgate.net

Abiotic Degradation Pathways and Stability under Environmental Conditions

Trifluoroacetate is exceptionally stable under typical environmental conditions. mdpi.com Due to the strength of the carbon-fluorine bonds, it is resistant to abiotic degradation processes such as hydrolysis and photolysis. researchgate.net In aquatic environments, trifluoroacetic acid rapidly dissociates to form the trifluoroacetate anion, which is highly soluble and persistent. mdpi.com There are no known significant abiotic sinks for TFA in the environment, meaning it does not readily break down through chemical reactions in water or soil. toxicdocs.orgresearchgate.net This high stability contributes to its long environmental lifetime and potential for accumulation. unep.org

Transport and Distribution in Diverse Ecosystems

The high solubility and low volatility of trifluoroacetate salts govern their transport and distribution in the environment. unep.org The ultimate sink for TFA is considered to be surface waters, particularly the oceans. unep.org

Uptake and Accumulation in Terrestrial and Aquatic Biota (e.g., Vegetation)

Research indicates that the bioaccumulation potential of trifluoroacetate (TFA) differs significantly between aquatic and terrestrial organisms. In aquatic ecosystems, TFA does not significantly accumulate in lower life forms like bacteria, invertebrates, or fish. unep.orgresearchgate.net Regulatory criteria, which typically focus on aquatic species, therefore classify TFA as not bioaccumulative. nih.gov Algae are considered the most sensitive aquatic trophic level to TFA. nih.gov

In contrast, significant uptake and accumulation have been observed in terrestrial plants. researchgate.netnih.gov This process occurs through two primary pathways: direct uptake from the atmosphere onto leaf surfaces and, more significantly, uptake from soil pore water through the roots via the plant's transpiration stream. mdpi.comencyclopedia.pubacs.org Because TFA is persistent and not readily metabolized or eliminated from plant tissues, it can continuously accumulate throughout the plant's lifetime. acs.org Studies on wheat have shown that TFA absorption by the roots does not tend to reach a steady state, suggesting ongoing accumulation. encyclopedia.pubacs.org

Field research has documented high concentrations of TFA in various plant species, including conifers, maize, and various trees. acs.org One study conducted in the vicinity of a fluorochemical industrial site in China detected TFA concentrations as high as 3,800 mg/kg (dry weight) in plants, with an average field bioaccumulation factor of 13,000. nih.govacs.org This highlights the potential for terrestrial vegetation to act as a significant sink for environmental TFA, particularly in contaminated areas.

Table 1: Reported Bioaccumulation and Bioconcentration of Trifluoroacetate (TFA) in Biota

| Biota Type | Finding | Reported Value/Factor | Source(s) |

|---|---|---|---|

| Terrestrial Plants | General Bioconcentration Factors | 4.9 to 1,439 | mdpi.comencyclopedia.pub |

| Terrestrial Plants (near industrial site) | Average Field Bioaccumulation Factor | 13,000 | nih.govacs.org |

| Terrestrial Plants (near industrial site) | Maximum Detected Concentration | 3,800 mg/kg (dry weight) | nih.govacs.org |

| Aquatic Organisms | Regulatory Assessment | Not considered bioaccumulative | unep.orgnih.gov |

Aquatic Transport and Potential for Bioaccumulation in Hydrospheric Systems

Trifluoroacetate's (TFA) primary mode of environmental transport is through the hydrosphere, a consequence of its high water solubility and persistence. mdpi.compnas.org After its formation in the atmosphere, primarily from the degradation of fluorinated gases, TFA is efficiently scavenged by water droplets and returned to the Earth's surface in rain, fog, and snow. mdpi.comfluorocarbons.org This process of wet deposition is the main pathway for TFA contamination of terrestrial and aquatic ecosystems. mdpi.com

Once in aquatic systems, TFA is highly mobile and does not readily degrade. researchgate.netpan-europe.info It is transported through rivers and can leach through soil to contaminate groundwater, where it may remain for centuries. pan-europe.info Its ultimate environmental sinks are terminal water bodies, such as salt lakes and the oceans, where water loss occurs primarily through evaporation, leading to the gradual accumulation of TFA salts. unep.orgfluorocarbons.org

While TFA concentrations are increasing in these aquatic reservoirs, its potential for bioaccumulation within the aquatic food chain is considered low. unep.orgnih.govosti.gov The primary concern in hydrospheric systems is not biomagnification through the food web, but rather the rising background concentration of this persistent chemical in water resources, including drinking water sources, and its subsequent uptake by aquatic and terrestrial plants that are associated with these water systems. mdpi.comencyclopedia.pubnih.gov

Global and Regional Environmental Concentrations of Trifluoroacetic Acid

Trifluoroacetic acid (TFA) is now ubiquitously detected in various environmental compartments across the globe, from urban centers to remote regions. nih.govresearchgate.net Monitoring data indicates that its concentration in the environment is increasing. nih.govacs.org

In precipitation, recent median concentrations have been measured at 0.21 μg/L in Germany, 0.29 μg/L in the USA, and 0.70 μg/L in Fuxin, China. nih.gov In surface waters, concentrations can vary dramatically. While average concentrations in major German rivers were reported at 0.14 μg/L, levels can be significantly higher near industrial point sources. dss.go.th For example, surface water concentrations as high as 7,500 μg/L were reported in a river near a TFA production facility in France. nih.gov

TFA is also a prevalent contaminant in drinking water. A 2023 Swiss study detected TFA in 560 out of 564 drinking water samples; 69% of these had concentrations above 0.5 μg/L, and two samples exceeded 9 μg/L. nih.gov The oceans act as the ultimate global sink for TFA, with concentrations around the year 2000 measured between 10 and 200 ng/L (0.01 to 0.2 μg/L). fluorocarbons.org Projections based on continued emissions of precursor compounds estimate that the average concentration in the oceans will continue to rise. fluorocarbons.org

Table 2: Selected Environmental Concentrations of Trifluoroacetic Acid (TFA)

| Environmental Medium | Location | Reported Concentration | Source(s) |

|---|---|---|---|

| Precipitation | Germany | 0.21 μg/L (median) | nih.gov |

| Precipitation | USA | 0.29 μg/L (median) | nih.gov |

| Precipitation | Fuxin, China | 0.70 μg/L (median) | nih.gov |

| Precipitation | Europe (future model) | 0.6 - 0.8 μg/L (average) | fluorocarbons.org |